molecular formula C24H18N2O4S2 B3297460 N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895456-98-1

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B3297460
CAS RN: 895456-98-1
M. Wt: 462.5 g/mol
InChI Key: WCQKKXXZKPXGTR-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention for its potential as an anti-cancer agent. BPTES was first discovered in 2010 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide binds to the active site of glutaminase, blocking the enzyme's ability to convert glutamine to glutamate. This inhibition leads to a decrease in the production of ATP and other essential metabolites, ultimately leading to cell death. This compound has been shown to be highly specific for glutaminase, with minimal effects on other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide is its specificity for glutaminase, which allows for targeted inhibition of cancer cells while sparing normal cells. However, this compound has also been shown to have limitations, including poor solubility and stability, which can limit its effectiveness in vivo. Additionally, the use of this compound in clinical trials may be limited by its potential toxicity and the need for further optimization of dosing and administration.

Future Directions

There are several future directions for research involving N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide, including the development of more potent and selective glutaminase inhibitors, the optimization of dosing and administration for clinical use, and the exploration of this compound in combination with other anti-cancer agents. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential for use in the treatment of other diseases beyond cancer.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells. This inhibition leads to a decrease in glutamine metabolism and subsequent impairment of cancer cell growth and survival. This compound has been studied extensively in vitro and in vivo, with promising results in a variety of cancer models, including breast, lung, and prostate cancer.

properties

IUPAC Name

2-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c27-20(16-32(29,30)19-14-8-3-9-15-19)25-24-26-21(17-10-4-1-5-11-17)23(31-24)22(28)18-12-6-2-7-13-18/h1-15H,16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQKKXXZKPXGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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